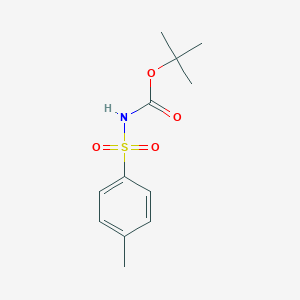

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

Descripción general

Descripción

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a compound that is used in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Chemical Reactions Analysis

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide can undergo a variety of reactions. For instance, it can be deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 h with yields up to 90% .Aplicaciones Científicas De Investigación

Amino Acid Protection

“N-(tert-Butoxycarbonyl)-p-toluenesulfonamide” is used in the protection of amino acids . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This is particularly useful in peptide synthesis, where the Boc group can protect the amino group during the synthesis process .

Deprotection of the N-Boc Group

This compound is also used in the deprotection of the N-Boc group . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported . This is achieved by using oxalyl chloride in methanol .

Synthesis of N-Boc-Protected Anilines

tert-Butyl tosylcarbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This is a key step in the synthesis of many pharmaceutical compounds .

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl tosylcarbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals .

Masked Carboxyl Group Surrogates

tert-Butyl amino acid esters, which can be derived from tert-Butyl tosylcarbamate, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Organic Synthesis

In general, tert-Butyl tosylcarbamate is a valuable reagent in organic synthesis, due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . It is used in a variety of reactions, including the preparation of t-butyl esters .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, also known as tert-Butyl tosylcarbamate, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically the amino groups present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be selectively removed using various deprotection strategies . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .

Biochemical Pathways

The compound plays a crucial role in the synthesis of a variety of biochemical compounds. It is involved in the protection and deprotection of amino groups, which is a key step in the synthesis of peptides and other nitrogen-containing compounds . The compound’s action affects the biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

For instance, the compound’s solubility and stability could affect its absorption and distribution .

Result of Action

The primary result of the compound’s action is the protection of amino groups during the synthesis of peptides and other nitrogen-containing compounds . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the compound’s ability to protect and deprotect amino groups . Additionally, the presence of other reagents and catalysts can also influence the compound’s action .

Propiedades

IUPAC Name |

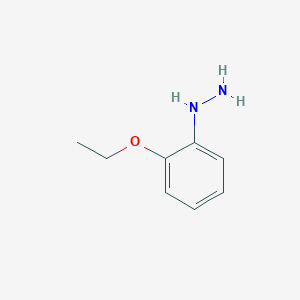

tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLOVSBVBGNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350809 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide | |

CAS RN |

18303-04-3 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in organic synthesis?

A1: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide serves as a useful component in Mitsunobu reactions. [] These reactions enable the direct preparation of protected amines from alcohols. [] This is significant because it offers a direct route to a valuable class of compounds in organic synthesis.

Q2: What are the key physical properties and storage recommendations for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide?

A2: N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a white solid with a melting point of 121–123 °C. [] It readily dissolves in most common organic solvents, making it versatile for various reaction conditions. [] This reagent is stable and can be stored in an amber bottle at room temperature for extended periods. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)